molecular formula C14H12N2OS B12543300 N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide CAS No. 144235-85-8

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide

Katalognummer: B12543300
CAS-Nummer: 144235-85-8
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: YDPGOFTWGHHRDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a naphthalene ring, a carbamothioyl group, and a prop-2-enamide moiety, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(Naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide
  • N-(Naphthalen-1-yl)phenazine-1-carboxamide

Uniqueness

N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the prop-2-enamide group, which distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

144235-85-8

Molekularformel

C14H12N2OS

Molekulargewicht

256.32 g/mol

IUPAC-Name

N-(naphthalen-1-ylcarbamothioyl)prop-2-enamide

InChI

InChI=1S/C14H12N2OS/c1-2-13(17)16-14(18)15-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H2,(H2,15,16,17,18)

InChI-Schlüssel

YDPGOFTWGHHRDO-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.